
(R)-5-(1-Amino-2-methylpropyl)benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with a 1-amino-2-methylpropyl group and two hydroxyl groups at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,3-dihydroxybenzene.
Substitution Reaction: The 1-amino-2-methylpropyl group is introduced through a substitution reaction, often using a suitable alkylating agent under basic conditions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are chosen to enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-5-(1-Amino-2-methylpropyl)benzene-1,3-diol: The enantiomer of the compound with similar chemical properties but different biological activity.
5-(1-Amino-2-methylpropyl)benzene-1,4-diol: A structural isomer with hydroxyl groups at different positions.
5-(1-Amino-2-methylpropyl)benzene-1,2-diol: Another isomer with distinct chemical and biological properties.
Uniqueness
®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical reactivity and biological activity compared to its isomers and enantiomers.
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
5-[(1R)-1-amino-2-methylpropyl]benzene-1,3-diol |
InChI |
InChI=1S/C10H15NO2/c1-6(2)10(11)7-3-8(12)5-9(13)4-7/h3-6,10,12-13H,11H2,1-2H3/t10-/m1/s1 |
Clé InChI |
HMSCTQIOKABPBF-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)[C@H](C1=CC(=CC(=C1)O)O)N |
SMILES canonique |
CC(C)C(C1=CC(=CC(=C1)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


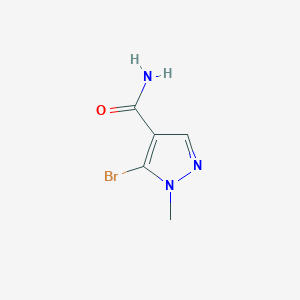

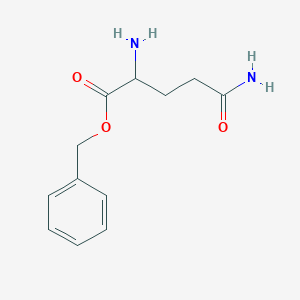
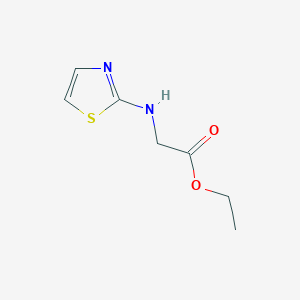
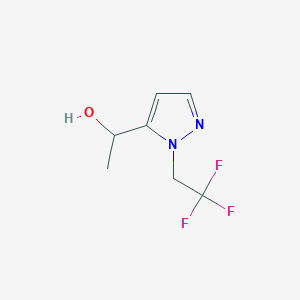
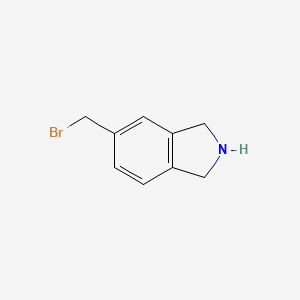
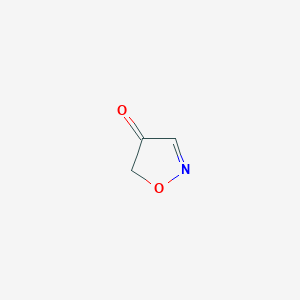
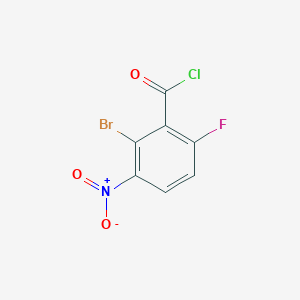
![rel-2-((1R,5S,8r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B15223397.png)

![(S)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B15223403.png)
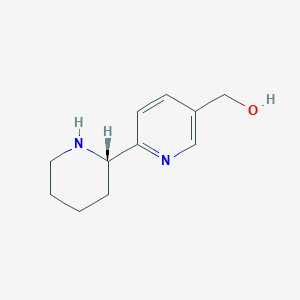
![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B](/img/structure/B15223413.png)
![6-Bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B15223440.png)
